molecular formula C8H12 B13776758 Cis-bicyclo(3.3.0)-2-octene CAS No. 930-99-4

Cis-bicyclo(3.3.0)-2-octene

Cat. No.: B13776758
CAS No.: 930-99-4
M. Wt: 108.18 g/mol
InChI Key: KEHFJHPSOFFXBO-SFYZADRCSA-N
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Description

Cis-bicyclo(330)-2-octene is a bicyclic compound with a unique structure characterized by two fused cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cis-bicyclo(3.3.0)-2-octene involves the transformation of cyclopentadiene to this compound via endo-5-vinyl-2-norbornene. This process includes two different oxidation reactions: palladium-catalyzed cyclization and Baeyer–Villiger ring opening . Another method involves the reaction of cis,cis-1,5-cyclooctadiene with chloroform and benzoyl peroxide, followed by further reactions to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Cis-bicyclo(3.3.0)-2-octene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ring-opened products, while reduction reactions typically yield reduced bicyclic compounds.

Scientific Research Applications

Cis-bicyclo(3.3.0)-2-octene has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-bicyclo(330)-2-octene exerts its effects depends on the specific reactions it undergoesFor example, in oxidation reactions, the palladium catalyst facilitates the formation of reactive intermediates that lead to ring opening .

Comparison with Similar Compounds

Cis-bicyclo(3.3.0)-2-octene can be compared to other similar compounds, such as:

The uniqueness of cis-bicyclo(33

Properties

CAS No.

930-99-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalene

InChI

InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1

InChI Key

KEHFJHPSOFFXBO-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CC=C[C@@H]2C1

Canonical SMILES

C1CC2CC=CC2C1

Origin of Product

United States

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